N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide
Description
N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-9-14-8-12(19-9)13(17)15-11(2-5-16)10-3-6-18-7-4-10/h8,10-11,16H,2-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQVXRPJQDJDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)NC(CCO)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Oxane Ring: The oxane ring can be attached through nucleophilic substitution reactions, where an appropriate oxane derivative reacts with the thiazole intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the thiazole intermediate with an appropriate amine under dehydrating conditions, such as using carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogens (chlorine, bromine), nitro groups.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide: Similar structure with a different position of the carboxamide group.
N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-ethyl-1,3-thiazole-5-carboxamide: Similar structure with an ethyl group instead of a methyl group.
N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-oxazole-5-carboxamide: Similar structure with an oxazole ring instead of a thiazole ring.
Uniqueness
N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
